3,3,5,5-Tetrakis(aziridin-1-yl)-1-phenyl-1lambda6-thia-2,4,6-triaza-3lambda5,5lambda5-diphosphacyclohexa-1,3,5-triene 1-oxide
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Overview
Description
3,3,5,5-Tetrakis(aziridin-1-yl)-1-phenyl-1lambda6-thia-2,4,6-triaza-3lambda5,5lambda5-diphosphacyclohexa-1,3,5-triene 1-oxide is a complex organophosphorus compound It is characterized by the presence of aziridine rings, a phenyl group, and a unique phosphorus-sulfur-nitrogen ring system
Preparation Methods
The synthesis of 3,3,5,5-Tetrakis(aziridin-1-yl)-1-phenyl-1lambda6-thia-2,4,6-triaza-3lambda5,5lambda5-diphosphacyclohexa-1,3,5-triene 1-oxide typically involves the reaction of aziridine with a suitable phosphorus-sulfur-nitrogen precursor. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler phosphorus-containing compounds.
Substitution: The aziridine rings can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3,5,5-Tetrakis(aziridin-1-yl)-1-phenyl-1lambda6-thia-2,4,6-triaza-3lambda5,5lambda5-diphosphacyclohexa-1,3,5-triene 1-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex organophosphorus compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its aziridine rings and phosphorus-sulfur-nitrogen ring system. These interactions can lead to the formation of stable complexes with proteins and enzymes, affecting their function and activity. The pathways involved may include covalent bonding with nucleophilic sites on biological molecules.
Comparison with Similar Compounds
Compared to other similar compounds, 3,3,5,5-Tetrakis(aziridin-1-yl)-1-phenyl-1lambda6-thia-2,4,6-triaza-3lambda5,5lambda5-diphosphacyclohexa-1,3,5-triene 1-oxide is unique due to its specific ring structure and the presence of multiple aziridine groups. Similar compounds include:
- 3,3,5,5-Tetrakis(1-aziridinyl)-3,3,5,5-tetrahydro-1-phenyl-1H-1,2,4,6,3,5-thiatriazadiphosphorine 1-oxide
- 3,3,5,5-Tetrakis(1-aziridinyl)-3,3,5,5-tetrahydro-1-phenyl-1H-1,2,4,6,3,5-thiatriazadiphosphorine
These compounds share similar structural features but differ in their specific chemical properties and reactivity.
Properties
CAS No. |
77666-81-0 |
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Molecular Formula |
C14H21N7OP2S |
Molecular Weight |
397.38 g/mol |
IUPAC Name |
3,3,5,5-tetrakis(aziridin-1-yl)-1-phenyl-1λ6-thia-2,4,6-triaza-3λ5,5λ5-diphosphacyclohexa-1,3,5-triene 1-oxide |
InChI |
InChI=1S/C14H21N7OP2S/c22-25(14-4-2-1-3-5-14)16-23(18-6-7-18,19-8-9-19)15-24(17-25,20-10-11-20)21-12-13-21/h1-5H,6-13H2 |
InChI Key |
NRLYDHMLLSUGCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1P2(=NP(=NS(=N2)(=O)C3=CC=CC=C3)(N4CC4)N5CC5)N6CC6 |
Origin of Product |
United States |
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